molecular formula C9H9F3N2O2 B12123693 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B12123693
M. Wt: 234.17 g/mol
InChI Key: UQOBZSOOFOMTEU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide is an organic compound with the molecular formula C9H9F3N2O2 This compound is characterized by the presence of an amino group and a trifluoromethoxy-substituted phenyl ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(trifluoromethoxy)aniline.

    Acylation: The aniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide.

    Amination: The chloroacetamide intermediate is then treated with ammonia or an amine source to replace the chlorine atom with an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro- or nitroso-substituted derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-Amino-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethoxy group.

    2-Amino-2-(4-fluorophenyl)acetamide: Features a fluorine atom in place of the trifluoromethoxy group.

Uniqueness

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and metabolic stability are desired.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H2,14,15)

InChI Key

UQOBZSOOFOMTEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)N)OC(F)(F)F

Origin of Product

United States

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